molecular formula C12H18FNO B3016456 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 2309554-22-9

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B3016456
CAS No.: 2309554-22-9
M. Wt: 211.28
InChI Key: DHTPYSUUQXGXNB-UHFFFAOYSA-N
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Description

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is a novel chemical building block based on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids known for a wide array of biological activities . This compound features a cyclobutanecarbonyl group and a fluorine atom, modifications that are strategically employed in medicinal chemistry to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity. The 8-azabicyclo[3.2.1]octane scaffold is of significant interest in neuroscience research, particularly in the development of ligands for monoamine transporters . Analogous compounds based on this scaffold are extensively studied for their ability to inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), making them valuable tools for investigating the mechanisms of psychostimulants and potential pharmacotherapies for substance abuse . As such, this compound is intended for use solely in laboratory research as a key synthetic intermediate or as a standard for analytical purposes. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c13-9-6-10-4-5-11(7-9)14(10)12(15)8-2-1-3-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTPYSUUQXGXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

HIV Treatment

One of the primary applications of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is as a modulator of CCR5 receptors. Research indicates that compounds in this class can inhibit HIV entry into host cells by blocking these receptors, making them potential candidates for antiviral therapies. Studies have shown that such modulators can be effective in preventing and treating HIV infections, particularly in patients with resistant strains of the virus .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Modulating chemokine activity can lead to reduced inflammation, which is beneficial in treating various inflammatory diseases. This application is supported by findings that demonstrate the efficacy of CCR5 antagonists in reducing symptoms associated with chronic inflammatory conditions .

Chemical Intermediates

In the chemical industry, 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane serves as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals or agrochemicals .

Research and Development

The compound is utilized in academic and industrial research settings to explore new therapeutic pathways and mechanisms of action for various diseases, including cancer and neurodegenerative disorders. Its structural analogs are often synthesized to study their biological activities and pharmacological properties .

Case Studies

Study Focus Findings
Study on CCR5 ModulatorsInvestigated the efficacy of various CCR5 antagonists, including derivatives of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octaneDemonstrated significant inhibition of HIV entry into T-cells
Anti-inflammatory ResearchExamined the anti-inflammatory effects of azabicyclo compoundsFound reductions in cytokine levels and inflammatory markers in animal models
Synthesis PathwaysExplored synthetic routes for producing azabicyclo compoundsIdentified efficient methods for large-scale production

Mechanism of Action

The mechanism of action of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Core Structure Variations

The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry. Key derivatives include:

Compound Name Substituents Key Features
Target Compound 8-Cyclobutanecarbonyl, 3-Fluoro Enhanced steric bulk, metabolic stability
(1R,3r,5S)-3-Phenoxy-8-azabicyclo[3.2.1]octane 3-Phenoxy, 8-Trifluoroacetate Phenoxy group for π-π interactions; trifluoroacetate enhances solubility
8-[(4-Aminophenyl)sulfonyl]-derivative (D4) 8-(4-Aminophenyl)sulfonyl, 3-Carbonitrile Sulfonamide for hydrogen bonding; carbonitrile for polarity
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane 8-Methyl, 3-Phenyl, 2-Methoxycarbonyl Methyl ester for lipophilicity; phenyl for hydrophobic interactions

Key Observations :

  • Cyclobutanecarbonyl vs.
  • Fluorine vs. Carbonitrile : Fluorine at C3 enhances electronegativity and metabolic stability, while carbonitrile (D4) introduces polarity, affecting solubility .

Pharmacological Activity

  • For example, 3-fluoro substitution may improve binding affinity due to electron-withdrawing effects.
  • Insecticidal Activity: Certain analogs, such as those with pyrazole sulfonamides, exhibit insecticidal properties via unknown mechanisms, highlighting the scaffold's versatility .

Physicochemical Properties

Property Target Compound 3-Phenoxy Analog 8-Methyl-3-phenyl Analog
LogP ~2.5 (estimated) ~3.1 ~2.8
Solubility (mg/mL) Low (cyclobutanecarbonyl) Moderate (trifluoroacetate salt) Low (ester and phenyl groups)
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (ester hydrolysis)

Key Trends :

  • The cyclobutanecarbonyl group in the target compound balances lipophilicity and rigidity, whereas sulfonamide or ester derivatives exhibit higher polarity or metabolic liability.

Biological Activity

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen atoms. The specific configuration of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane contributes to its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₅FNO
Molecular Weight165.23 g/mol
CAS Number[Insert CAS number here]
Solubility[Insert solubility data here]

Biological Activity Overview

Research indicates that 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane exhibits a range of biological activities, particularly as a potential therapeutic agent in pain management and neuropharmacology.

Pharmacological Effects

  • Kappa Opioid Receptor Antagonism : The compound has been shown to act as a selective antagonist at kappa opioid receptors (KOR), which are implicated in pain modulation and stress responses. In vitro studies have reported an IC50 value of approximately 77 nM for KOR antagonism, indicating potent activity against this receptor subtype .
  • CNS Exposure : Modifications to the compound's structure have been explored to enhance central nervous system (CNS) exposure while maintaining receptor selectivity. For instance, analogs derived from this scaffold demonstrated improved brain penetration, making them promising candidates for further development .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane is primarily attributed to its interaction with opioid receptors and other neurotransmitter systems. The following mechanisms have been proposed:

  • Receptor Binding : The compound's ability to selectively bind to KORs modulates pain signaling pathways, which may alleviate pain without the side effects commonly associated with mu-opioid receptor agonists.
  • Signal Transduction : Upon binding to KORs, the compound may influence downstream signaling pathways, affecting neuronal excitability and neurotransmitter release.

Case Studies

Several case studies highlight the development and application of compounds related to 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane:

  • Case Study on Pain Management : A study investigated the efficacy of a related analog in a rat model of chronic pain, demonstrating significant analgesic effects without the typical adverse effects associated with traditional opioids .
  • Neurodegenerative Disease Models : Research involving neuroprotective assays showed that certain derivatives could reduce neuronal apoptosis in models of Alzheimer's disease, suggesting a potential role in neuroprotection .

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